GPi688 GPi688 Allosteric glycogen phosphorylase inhibitor; acts at the indole site of glycogen phosphorylase. Inhibits glucagon-mediated hyperglycemia in vivo in the rat.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004790
InChI: InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1
SMILES: C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl
Molecular Formula: C19H18ClN3O4S
Molecular Weight: 419.9 g/mol

GPi688

CAS No.:

Cat. No.: VC0004790

Molecular Formula: C19H18ClN3O4S

Molecular Weight: 419.9 g/mol

* For research use only. Not for human or veterinary use.

GPi688 -

Molecular Formula C19H18ClN3O4S
Molecular Weight 419.9 g/mol
IUPAC Name 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide
Standard InChI InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1
Standard InChI Key UICNBXVDHCBKCE-PUODRLBUSA-N
Isomeric SMILES C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl
SMILES C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl
Canonical SMILES C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl

Chemical and Pharmacological Profile of GPi688

GPi688 is a small-molecule inhibitor with a molecular weight of 419.9 g/mol and the IUPAC name 2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide. Its structure features a thienopyrrole-carboxamide backbone, which facilitates binding to the indole allosteric site of glycogen phosphorylase (GP) . This enzyme exists in three isoforms—liver (GP-L), muscle (GP-M), and brain (GP-B)—with GPi688 showing preferential inhibition of GP-L (IC₅₀ = 19 nM for human GP-L vs. 12 nM for GP-M) .

Table 1: Molecular and Biochemical Properties of GPi688

PropertyValue
Molecular FormulaC₁₉H₁₈ClN₃O₄S
Molecular Weight419.9 g/mol
TargetGlycogen phosphorylase (GP-L)
IC₅₀ (Human GP-L)19 nM
IC₅₀ (Rat GP-L)61 nM
Bioavailability (Oral)100% in rats
Half-life (IV, rats)11.4 hours

Mechanism of Action: Allosteric Inhibition and Metabolic Effects

GPi688 acts as a mixed-type allosteric inhibitor, binding preferentially to the T-state (less active conformation) of GP-L . This binding reduces glycogenolysis by stabilizing the enzyme’s inactive form, thereby decreasing glucose-1-phosphate production. Concurrently, GPi688 enhances glycogen synthase (GS) activity by up to sevenfold in rat hepatocytes, shifting hepatic metabolism toward glycogen storage .

In obese Zucker rats, GPi688 (10–30 mg/kg) completely inhibited glucagon-induced hyperglycemia, with effects lasting up to 24 hours post-dose. This prolonged activity correlates with its pharmacokinetic profile: oral administration in rats achieves peak plasma concentrations at 4–6 hours and sustains therapeutic levels for 24 hours .

Preclinical Efficacy in Diabetic Models

Glucagon Challenge Studies

In Wistar and Zucker rats, GPi688 reduced glucagon-mediated hyperglycemia by 65% and 100%, respectively . The efficacy was dose-dependent, with an in vivo predictive model established as:

\text{% Inhibition} = 56.9 + 34.3 \left[\log\left(\frac{\text{Free Plasma Concentration}}{\text{Rat IC}_{50}}\right)\right] \quad (r = 0.921)

This model highlights the critical role of free plasma levels in achieving therapeutic effects .

Fasting Hyperglycemia and Glucose Tolerance

Table 2: Comparative Efficacy of GPi688 in Zucker Rats

ModelGlucose ReductionDuration of Action
Glucagon challenge100%24 hours
Fasting hyperglycemia23%7 hours
OGTT7%3 hours

Pharmacokinetics and Tissue Selectivity

GPi688 exhibits favorable pharmacokinetics in rodents:

  • Bioavailability: 100% after oral dosing.

  • Peak Plasma Concentration: 4–6 hours post-dose .

  • Half-life: 11.4 hours (IV); sustained hepatic exposure due to tissue partitioning.

Despite in vitro selectivity for GP-L, in vivo studies revealed unintended glycogen accumulation in skeletal muscle (1.5-fold higher than liver in Zucker rats) . This cross-reactivity may stem from differential activation states of GP isoforms in tissues: GPi688’s potency increases when GP is in the T-state, a conformation more prevalent in muscle under basal conditions .

Therapeutic Implications and Future Directions

GPi688’s profile positions it as a candidate for managing fasting hyperglycemia in type 2 diabetes. Its limitations in OGTT settings suggest combination therapy with prandial glucose regulators (e.g., GLP-1 agonists) could optimize glycemic control. Recent findings that GP inhibitors enhance beta cell function via insulin receptor signaling further support repurposing GPi688 for diabetes complications .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator